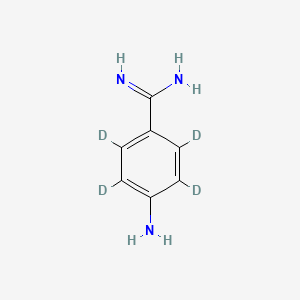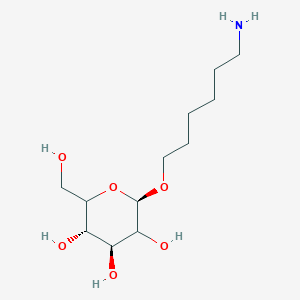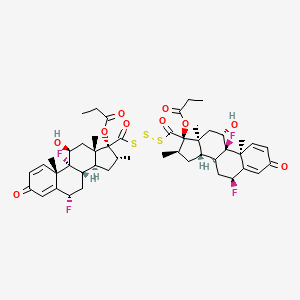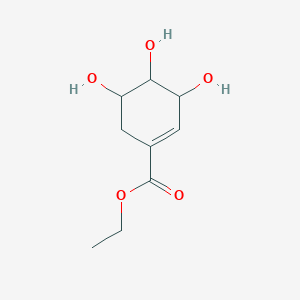
Shikimic acid ethyl ester
Overview
Description
Shikimic acid ethyl ester is a compound with the molecular formula C9H14O5 . It is also known by other names such as ethyl 3,4,5-trihydroxycyclohexene-1-carboxylate and ethyl shikimate . It is generally used for research and development purposes .
Synthesis Analysis
Shikimic acid ethyl ester is an intermediate used to synthesize various compounds. For instance, it is used to synthesize (1S, 5R, 6S)-5-(1-n-Propylethoxy)-7-oxabicyclo [4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester, an analog of (1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo [4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester (E925665) which is an intermediate in the synthesis of neuraminidase inhibitors .Molecular Structure Analysis
The molecular weight of Shikimic acid ethyl ester is 202.20 g/mol . The InChI string representation of its structure is InChI=1S/C9H14O5/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3,6-8,10-12H,2,4H2,1H3 . The Canonical SMILES representation is CCOC(=O)C1=CC(C(C(C1)O)O)O .Chemical Reactions Analysis
Shikimic acid ethyl ester is used as a reactant in organic synthesis in both basic science and applied fields of organic chemistry and medicine, particularly to obtain various medicinal drugs .Physical And Chemical Properties Analysis
Shikimic acid ethyl ester has several computed properties. It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 5 . Its Rotatable Bond Count is 3 . The Exact Mass and Monoisotopic Mass are both 202.08412354 g/mol . The Topological Polar Surface Area is 87 Ų .Scientific Research Applications
Metabolic Engineering and Synthetic Biology
Summary of the Application
Shikimic acid is indispensable for the biosynthesis of natural products with aromatic moieties. These products have wide current and potential applications in food, cosmetics, and medicine, and consequently have great commercial value .
Methods of Application
Approaches based on a combination of traditional and new metabolic engineering strategies are used to increase the metabolic flux of the shikimate pathway . In E. coli, various carbon sources are converted into phosphoenolpyruvate (PEP) and erythrose‐4‐phosphate (E4P) through the glycolysis pathway (EMP pathway) and the pentose phosphate pathway (PP pathway), respectively .
Results or Outcomes
The development of synthetic biology, systems metabolic engineering, and high flux screening techniques has contributed to improving the biosynthesis of high-value compounds based on the shikimate pathway .
Biosynthesis of Phenolic Products
Summary of the Application
The shikimate pathway is used by plants and some microorganisms for the biosynthesis of essential amino acids. In plants, the pathway extends their use to the construction of a wide array of secondary metabolites, many of which are valuable medicinal agents .
Methods of Application
Two important intermediates, erythrose-4-phosphate and phosphoenolpyruvate (PEP), each derived from a different pathway utilized in carbohydrate metabolism, provide the seven carbon atoms required for the construction of shikimic acid itself .
Results or Outcomes
These secondary metabolites range from simple and familiar compounds such as vanillin (vanilla flavor and fragrance) and eugenol (oil of clove, a useful dental anesthetic) to more complex structures such as pinoresinol, a common plant biochemical, and podophyllotoxin, a powerful cancer chemotherapy agent .
Production of Chemicals Derived from the Shikimate Pathway
Summary of the Application
The shikimate pathway is indispensable for the biosynthesis of natural products with aromatic moieties. These products have wide current and potential applications in food, cosmetics, and medicine .
Methods of Application
In E. coli, various carbon sources are converted into phosphoenolpyruvate (PEP) and erythrose‐4‐phosphate (E4P) through the glycolysis pathway (EMP pathway) and the pentose phosphate pathway (PP pathway), respectively . Subsequently, both PEP and E4P are transformed into 3‐deoxy‐d‐arabino‐heptulosonate‐7‐phosphate (DAHP), which is the initial substrate of the shikimate pathway .
Results or Outcomes
Extraction and Isolation of Natural Organic Compounds
Summary of the Application
Shikimic acid and its derivatives are important for the development of medicines, pesticides, fragrances, cosmetics, and synthetic chemicals .
Methods of Application
Efficient methods for extraction and isolation of valuable natural organic compounds from various plant leaves by using cellulose-dissolving ionic liquids have been introduced .
Results or Outcomes
Extraction and isolation of shikimic acid from ginkgo leaves, caffeoylquinic acids from sweet potato leaves, and neral and geranial (which combine to form citral) from lemon myrtle leaves were performed . Ionic liquids can achieve extraction rates greater than those achieved with water and other organic solvents .
Safety And Hazards
Shikimic acid ethyl ester should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
ethyl 3,4,5-trihydroxycyclohexene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3,6-8,10-12H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJSUXLVNPETPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(C(C(C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Shikimic acid ethyl ester | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




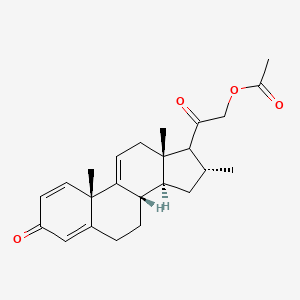

![sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide](/img/structure/B1146597.png)
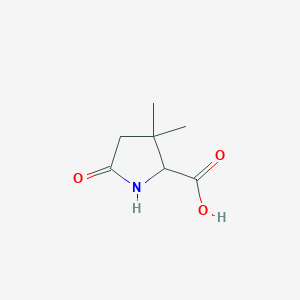
![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6](/img/structure/B1146599.png)
